FR167344 (4-[(E)-3-[[2-[[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide) is a synthetic, orally active, and highly selective antagonist for the human bradykinin B2 receptor [, , , ]. It exhibits no affinity for the bradykinin B1 receptor []. FR167344 represents a novel class of non-peptide bradykinin B2 receptor antagonists, offering potential for therapeutic applications in inflammatory diseases [, ].
Mechanism of Action
FR167344 functions by competitively binding to the bradykinin B2 receptor [, ]. This binding inhibits the binding of bradykinin, the natural ligand, thereby preventing the activation of the receptor [, ]. FR167344 demonstrates insurmountable antagonism, indicating that it may induce a conformational change in the receptor or interfere with downstream signaling pathways []. The binding affinity (Ki) of FR167344 for the bradykinin B2 receptor in guinea pig tracheal smooth muscle was determined to be 0.44 nM [].
Applications
Inhibition of Bradykinin-Induced Contractions: FR167344 effectively inhibits bradykinin-induced contractions in guinea pig trachea []. It demonstrated a pKB value of 10.8 in this assay, showcasing its high potency [].
Potential Treatment for Inflammatory Diseases: Given its potent and selective antagonism of the bradykinin B2 receptor, FR167344 holds potential for treating inflammatory diseases where bradykinin plays a significant role, such as asthma [, ].
Research Tool: FR167344 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the bradykinin B2 receptor [].
Related Compounds
FR173657
Compound Description: FR173657 (8-[3-[N-[(E)-3-(6-acetamidopyridin-3-yl)acryloylglycyl]-N-m ethylamino]-2,6-dichlorobenzyloxy]-2-methylquinoline) is a nonpeptide bradykinin B2 receptor antagonist. [, ] It exhibits high affinity binding to the B2 receptor with an IC50 value of 8.9 nM. [] Like FR167344, it acts as a potent, highly selective, and insurmountable antagonist for the human bradykinin B2 receptor. [] FR173657 also demonstrated excellent in vivo functional antagonistic activity against bradykinin-induced bronchoconstriction in guinea pigs. []
Icatibant
Compound Description: Icatibant is a second-generation peptide bradykinin B2 receptor antagonist. []
Relevance: While structurally different from FR167344, Icatibant serves as a reference point for comparing the potency of novel bradykinin B2 receptor antagonists. One compound in the series developed alongside FR167344, FR184280, exhibited an IC50 value for human B2 receptors comparable to Icatibant. [] This comparison highlights the significant progress made in developing non-peptide antagonists like FR167344 with potency rivaling established peptide-based antagonists.
Compound Description: This chemical series represents the initial framework for developing orally active non-peptide bradykinin B2 receptor antagonists, leading to FR167344. [] These compounds demonstrated nanomolar IC50 values for inhibiting [3H]bradykinin binding to guinea pig ileum membrane preparations expressing B2 receptors. []
Relevance: This series provided the structural foundation for FR167344. [] Early compounds within this series showed promising activity in guinea pig models, but their affinity for human B2 receptors was lower, prompting further structural modifications to overcome this species difference, ultimately resulting in the discovery of FR167344. []
FR184280
Compound Description: FR184280 is a potent non-peptide bradykinin B2 receptor antagonist derived from further modifications of the terminal substituents on the pyridine moiety of compounds related to FR167344. [] It exhibited an IC50 value of 0.51 nM for human B2 receptors. []
Relevance: FR184280 represents a further development from the same research program that led to FR167344. [] Its high potency, comparable to the second-generation peptide antagonist Icatibant, underscores the successful optimization of the initial lead compounds towards potent and selective bradykinin B2 receptor antagonists. [] This highlights the iterative nature of drug discovery, where initial leads like FR167344 pave the way for even more potent compounds like FR184280.
[3H]bradykinin
Compound Description: [3H]bradykinin is a radiolabeled form of bradykinin, a peptide hormone and inflammatory mediator. [, ] It's used in research to study bradykinin receptors, specifically their binding affinity and distribution.
Relevance: [3H]bradykinin serves as a tool to assess the binding affinity of compounds like FR167344 to bradykinin receptors. [, ] By measuring the ability of FR167344 to displace [3H]bradykinin from its binding sites, researchers can determine the potency and selectivity of FR167344 as a bradykinin receptor antagonist. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fmoc-PEG3-CH2CO2-NHS is a PEG derivative containing an Fmoc group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations.
Fmoc-PEG6-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Fmoc-PEG8-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Fmoc-Val-Ala-PAB, also known as Fmoc-Val-Ala-PAB-OH, is a useful linker for making Antibody-Drug-Conjugation (ADC) conjugate for targeting drug delivery.
Fmoc-Val-Cit-PAB-OH is a useful heterobifunational linker for making Antibody-Drug-Conjugates (ADC) for targeting drug delivery. The Val-Cit will specifically be cleaved by catepsin B. As this enzyme is only present in the lysosome, the ADC payload will only be released in the cell. The azido group will react with DBCO, BCN or other Alkyne group through click chemistry. The PEG spacer increases aqueous solubility.
Fmoc-Val-Cit-PAB-PNP is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit will specifically be cleaved by catepsin B. Because this enzyme is only present in the lysosome, the ADC payload will only be released in the cell. The azido group will react with DBCO, BCN or other alkyne groups through click chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
CDK2/4/6/FLT3 Inhibitor FN-1501 is a small molecule multi-kinase inhibitor of cyclin-dependent kinase (CDK) subtypes 2 (CDK2), 4 (CDK4), and 6 (CDK6) and FMS-related tyrosine kinase 3 (FLT3, FLK2, STK1), with potential antineoplastic activity. Upon intravenous administration, CDK2/4/6/FLT3 inhibitor FN-1501 binds to and inhibits CDK2, CDK4, and CDK6, as well as FLT3. This may induce apoptosis and inhibit tumor cell proliferation in cancer cells that overexpress these kinases. CDKs are serine/threonine kinases that assist in cell cycle regulation and cellular proliferation. FLT3, a class III tyrosine kinase receptor, is overexpressed or mutated in many cancer types.